molecular formula C22H18BNO2 B12502214 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid

4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid

Cat. No.: B12502214
M. Wt: 339.2 g/mol
InChI Key: XHSZIHPJXFLGIG-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is an organic compound with the molecular formula C22H18BNO2 and a molecular weight of 339.19 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a naphthalen-2-yl(phenyl)amino group. It is commonly used in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds .

Scientific Research Applications

Organic Synthesis

4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid serves as a crucial building block in organic synthesis. It is particularly useful in forming complex biaryl structures, which are foundational in many pharmaceutical compounds and materials.

Medicinal Chemistry

This compound exhibits promising biological activities, making it a candidate for drug development. Notably, boronic acids have been recognized for their potential in:

  • Anticancer therapies : The compound can act as a proteasome inhibitor, affecting cell cycle progression in cancer cells .
  • Antibacterial and antiviral applications : Boronic acids demonstrate activity against various pathogens, including Pseudomonas aeruginosa, which is known for its resistance to treatment .

Fluorescent Probes and Sensors

The ability of this compound to form stable complexes with diols makes it an excellent candidate for developing fluorescent probes. These probes can detect specific biological molecules, enhancing diagnostic capabilities in biomedical research.

Materials Science

In materials science, this compound is utilized to create advanced materials with tailored properties:

  • Polymer production : It is involved in synthesizing polymers that exhibit unique electrical properties suitable for electronic applications .
  • Nanomaterials : The compound can be incorporated into nanostructures for applications in sensors and energy storage devices .

Case Study 1: Anticancer Activity

Research indicates that derivatives of boronic acids, including this compound, have shown efficacy as proteasome inhibitors. A study demonstrated that these compounds could halt the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition of cancer cells .

Case Study 2: Development of Fluorescent Sensors

A study explored the use of this compound in creating fluorescent sensors for detecting glucose levels. The boronic acid moiety interacts with glucose, resulting in a measurable fluorescence change that can be used for real-time monitoring of glucose concentrations.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

4-(Naphthalen-2-yl(phenyl)amino)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following key steps:

  • Formation of the Boronic Acid Moiety : This is achieved through the reaction of phenylboronic acid with appropriate amines.
  • Coupling Reaction : The naphthalene and phenyl groups are introduced via Suzuki coupling reactions, which are facilitated by palladium catalysts.

Anticancer Properties

Research indicates that compounds containing boronic acid moieties exhibit significant anticancer activity. For instance, studies have demonstrated that boronic acids can inhibit tubulin polymerization, a critical process in cancer cell proliferation. The mechanism often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameIC50 (µM)Target Cell LineMechanism of Action
This compound1.5MCF-7 (breast cancer)Inhibition of tubulin polymerization
Other Boronic Acid Derivatives0.5 - 7.8VariousDisruption of microtubule dynamics

The compound has shown promising results in preclinical studies, with an IC50 value indicating effective inhibition of cell growth at low concentrations .

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The compound has demonstrated activity against various bacterial strains, including Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 2: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli20 µg/mL
Candida albicans15 µg/mL

The compound's efficacy against these pathogens highlights its potential as a therapeutic agent in treating infections.

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, revealing significant apoptosis induction through caspase activation pathways. The results suggest that this compound could be a candidate for further development as an anticancer drug .
  • Antimicrobial Testing : In vitro assays demonstrated that this compound effectively inhibited growth in Staphylococcus aureus cultures, with a notable zone of inhibition compared to controls. This suggests its potential utility in treating bacterial infections resistant to conventional antibiotics .

The biological activity of boronic acids is largely attributed to their ability to form reversible covalent bonds with diols present in biomolecules such as proteins and nucleic acids. This property allows them to modulate enzyme activity and interfere with cellular signaling pathways.

  • Tubulin Interaction : By binding to tubulin, boronic acids prevent proper microtubule formation, which is essential for mitosis.
  • Enzyme Inhibition : They can also inhibit proteasomal activity by targeting specific proteases involved in protein degradation pathways.

Properties

Molecular Formula

C22H18BNO2

Molecular Weight

339.2 g/mol

IUPAC Name

[4-(N-naphthalen-2-ylanilino)phenyl]boronic acid

InChI

InChI=1S/C22H18BNO2/c25-23(26)19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16,25-26H

InChI Key

XHSZIHPJXFLGIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)(O)O

Origin of Product

United States

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